1-Octanesulfonyl chloride

Description

Overview and Significance in Contemporary Chemical Science

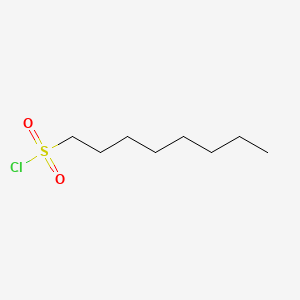

1-Octanesulfonyl chloride, an organosulfur compound with the chemical formula C₈H₁₇ClO₂S, is a notable reagent in the field of organic synthesis. Structurally, it is characterized by an eight-carbon alkyl chain attached to a sulfonyl chloride functional group (–SO₂Cl). This structure renders it a colorless liquid at room temperature, and it is recognized for its role as a sulfonating agent, a substance that introduces sulfonyl groups into other molecules. labproinc.com

The significance of this compound in modern chemical science is multifaceted. It is a key intermediate in the synthesis of a variety of organic compounds. Its electrophilic nature makes it highly effective for nucleophilic substitution reactions, where it reacts with nucleophiles like amines and alcohols. smolecule.com These reactions lead to the formation of sulfonamides and sulfonate esters, respectively, which are important structural motifs in many biologically active molecules.

In pharmaceutical chemistry, this compound is utilized in the development of new therapeutic agents. It serves as a crucial building block in the synthesis of sulfonamide antibiotics. Furthermore, research has explored its application in creating compounds with potential anticancer properties by modifying existing drug frameworks. The compound is also instrumental in the preparation of specialized materials, such as ionic liquids, specifically 1-alkyl-3-methylimidazolium alkylsulfonates, which have applications in catalysis and electrochemistry. chemicalbook.com

Historical Context and Evolution of Research on Sulfonyl Chlorides

The study of sulfonyl chlorides has a rich history, with research interest in these compounds growing over the past centuries due to their synthetic importance. researchgate.net Initially, methods for preparing sulfonyl chlorides involved the direct chlorination of sulfonic acids or their salts using various chlorinating reagents. google.comresearchgate.net Another early approach was the oxidative chlorination of sulfur-containing compounds like thiols and disulfides. researchgate.net However, many of these early methods were hampered by harsh reaction conditions, the use of hazardous reagents like chlorine water, and the generation of unwanted by-products. researchgate.netgoogle.com

Over time, significant progress has been made in developing milder and more efficient synthetic routes. The Meerwein reaction, a modification of the Sandmeyer reaction, provided a more convenient method for producing aryl sulfonyl chlorides from diazonium salts using sulfur dioxide and copper salts. acs.org In recent years, research has focused on developing even more environmentally friendly and selective methods. This includes the use of photocatalysis, where light is used to drive the chemical reaction, and the development of novel oxidative chlorination techniques that avoid toxic reagents. researchgate.netnih.gov The evolution of these synthetic methods reflects a broader trend in chemistry towards developing more sustainable and efficient chemical processes. Mechanistic studies, such as those involving the solvolysis of alkanesulfonyl chlorides, have also been crucial in understanding the reactivity of these compounds and optimizing their use in synthesis. beilstein-journals.orgnih.gov

Scope and Objectives of the Research Outline

The primary objective of research involving this compound is to leverage its reactivity for the synthesis of new and valuable compounds. A significant area of focus is its use as a sulfonating agent to create sulfonamides and sulfonate esters, which are key components in many pharmaceuticals. Research aims to develop efficient and selective synthetic protocols for these transformations.

Another key research direction is the application of this compound in materials science. This includes the synthesis of surfactants and functionalized polymers. The long alkyl chain of this compound imparts hydrophobic properties, which can be exploited in the design of new materials with specific surface properties.

Furthermore, ongoing research seeks to explore the full range of chemical transformations that this compound can undergo. This includes its participation in more complex reaction cascades and its use as a precursor for generating other reactive intermediates. magtech.com.cn The ultimate goal is to expand the synthetic utility of this versatile building block, enabling the creation of a wider array of complex molecules for various applications in medicine and materials science.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₇ClO₂S |

| Molecular Weight | 212.74 g/mol |

| CAS Number | 7795-95-1 sigmaaldrich.com |

| Physical State | Liquid labproinc.com |

| Color | Colorless labproinc.com |

| Boiling Point | 75 °C at 0.03 mmHg sigmaaldrich.com |

| Density | 1.087 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.460 sigmaaldrich.com |

Research Findings on this compound Reactions

| Reaction Type | Reagents | Products | Significance |

| Nucleophilic Substitution | Amines, Alcohols smolecule.com | Sulfonamides, Sulfonate esters | Key step in synthesizing pharmaceuticals. |

| Preparation of Ionic Liquids | 1-methylimidazole | 1-alkyl-3-methylimidazolium alkylsulfonates chemicalbook.com | Applications in catalysis and electrochemistry. |

| Synthesis of N-sulfonyl isatins | Isatin derivatives | N-sulfonyl isatins | Used in organic synthesis under mild conditions. |

| Dehydrohalogenation | Triethylamine | Sulfene (B1252967) intermediate cdnsciencepub.com | Mechanistic studies of reactive intermediates. cdnsciencepub.com |

Structure

3D Structure

Properties

IUPAC Name |

octane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVNTNLDTMNDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027658 | |

| Record name | 1-Octanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7795-95-1 | |

| Record name | 1-Octanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SY5PR1EE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparative Techniques for 1 Octanesulfonyl Chloride

Established Synthetic Routes to 1-Octanesulfonyl Chloride

Several well-documented methods exist for the preparation of this compound, offering different advantages in terms of reagent availability, reaction conditions, and yield.

Thiol-based Oxidative Chlorination Approaches

The direct conversion of 1-octanethiol (B94742) to this compound through oxidative chlorination is a common and effective strategy. Various reagent systems have been developed to facilitate this transformation.

A notable method for the oxidative chlorination of thiols involves the use of titanium tetrachloride (TiCl₄) in conjunction with hydrogen peroxide (H₂O₂). researchgate.net This approach provides a practical alternative to other methods, characterized by good to excellent yields, short reaction times, and facile product isolation. researchgate.net The reaction proceeds by stirring a mixture of the thiol, 30% hydrogen peroxide, and titanium tetrachloride in acetonitrile (B52724) at room temperature. chemicalbook.com A white precipitate of titanium dioxide (TiO₂) forms immediately. chemicalbook.com Upon completion, the reaction is quenched with water and the product is extracted. chemicalbook.com

| Reactants | Reagents | Solvent | Temperature | Product |

| 1-Octanethiol | Hydrogen Peroxide (H₂O₂), Titanium Tetrachloride (TiCl₄) | Acetonitrile (CH₃CN) | 25 °C | This compound |

This table is based on the general procedure described for the synthesis of sulfonyl chlorides from thiols using H₂O₂ and TiCl₄. researchgate.netchemicalbook.com

An indirect thiol-based method involves the initial conversion of an alkyl halide to an S-alkylisothiourea salt, which is then subjected to oxidative chlorination. This process is particularly useful and can be mediated by tert-butyl hypochlorite (B82951) (t-BuOCl). thieme-connect.de The first step involves reacting an alkyl halide, such as 1-bromooctane, with thiourea (B124793) in ethanol (B145695) to form the corresponding S-octylisothiourea salt in nearly quantitative yield. chemicalbook.com This salt is then treated with a solution of tert-butyl hypochlorite in acetonitrile while maintaining a low temperature (0-20 °C) to produce this compound in high purity. chemicalbook.com This method is advantageous as it avoids the direct handling of volatile and odorous thiols. organic-chemistry.org

| Intermediate | Reagent | Solvent | Temperature | Product | Yield |

| S-Octylisothiourea salt | tert-Butyl Hypochlorite (t-BuOCl) | Acetonitrile (CH₃CN), Water (H₂O) | 0 - 20 °C | This compound | 95% |

This table is based on the general procedure for tert-butyl hypochlorite mediated oxidative chlorination of S-alkylisothiourea salts. chemicalbook.com

Synthesis from Alkyl Thiocyanates with Sulfuryl Chloride

Alkyl thiocyanates serve as effective precursors for the synthesis of alkanesulfonyl chlorides. The reaction of octyl thiocyanate (B1210189) with sulfuryl chloride (SO₂Cl₂) in the presence of acetic acid and water provides a direct route to this compound. chemicalbook.com In a typical procedure, sulfuryl chloride is added to the alkyl thiocyanate, followed by the dropwise addition of a mixture of acetic acid and water. chemicalbook.com The evolving gas is trapped, and after stirring, the excess sulfuryl chloride is quenched with water. The desired product is then extracted with a suitable organic solvent. chemicalbook.com This method has been demonstrated to be effective for the synthesis of analogous compounds like 1-hexanesulfonyl chloride, achieving high yields. chemicalbook.com

| Starting Material | Reagents | Reaction Time | Product | Yield (for analogous hexyl derivative) |

| Octyl thiocyanate | Sulfuryl chloride (SO₂Cl₂), Acetic acid (CH₃COOH), Water (H₂O) | 2.25 hours | This compound | 80.2% |

This table is based on the described synthesis of 1-hexanesulfonyl chloride from hexyl thiocyanate. chemicalbook.com

Electrochemical Oxidative Coupling Methods

Electrochemical synthesis offers a modern and environmentally benign approach to the formation of sulfonyl halides, avoiding the need for stoichiometric chemical oxidants.

Electrochemical oxidative coupling of thiols has been successfully employed for the synthesis of sulfonyl fluorides, and the principles can be adapted for sulfonyl chlorides. tue.nlnih.gov This method involves the electrolysis of a thiol in the presence of a halide source, such as potassium fluoride (B91410) (KF), and pyridine. acs.org The reaction is typically carried out in a biphasic solvent system, for example, acetonitrile and aqueous hydrochloric acid, using graphite (B72142) and steel electrodes. acs.org Pyridine is thought to act as either an electron mediator or a phase transfer catalyst, and its presence is beneficial for obtaining high yields. tue.nl While this specific method yields sulfonyl fluorides, modification of the halide source could potentially lead to the formation of this compound. The process is advantageous due to its mild reaction conditions and the use of readily available and inexpensive reagents. nih.gov

| Starting Material | Halide Source | Additive | Electrode Materials | Product Type |

| Thiol (e.g., 1-Octanethiol) | Potassium Fluoride (KF) | Pyridine | Carbon Anode / Iron or Steel Cathode | Sulfonyl Fluoride |

This table outlines the general conditions for the electrochemical synthesis of sulfonyl fluorides from thiols, which provides a basis for developing a method for sulfonyl chlorides. tue.nlnih.govacs.org

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of innovative methodologies for preparing sulfonyl chlorides. These strategies prioritize efficiency, atom economy, and reduced environmental impact compared to classical methods, such as the use of aqueous chlorine or chlorosulfonic acid.

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several such protocols have been successfully applied to the synthesis of sulfonyl chlorides from thiols, a common precursor for this compound.

A highly efficient one-pot method involves the direct oxidative chlorination of thiols using a combination of hydrogen peroxide (H₂O₂) and a chlorinating agent like thionyl chloride (SOCl₂) or chlorotrimethylsilane (B32843) (TMSCl). In one study, the reaction of various thiols, including aliphatic ones, with H₂O₂ and SOCl₂ at room temperature resulted in excellent yields of the corresponding sulfonyl chlorides in remarkably short reaction times, often within minutes. This process is noted for its mild conditions, cost-effectiveness, and minimal byproduct formation. The mechanism is believed to proceed through the intermediate formation of disulfides, which are then oxidized and chlorinated.

Another effective one-pot system utilizes H₂O₂ in the presence of TMSCl for the oxidative chlorination of thiols. This approach also boasts high yields and short reaction times, highlighting the efficiency of converting thiols directly to sulfonyl chlorides without the need for harsh or hazardous reagents.

| Precursor Type | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Aliphatic Thiol | H₂O₂, SOCl₂ | CH₃CN | 1 min | up to 97% | |

| Thiol | H₂O₂, TMSCl | CH₃CN | Not specified | Excellent | |

| Thiol | DMSO, HBr | CH₂Cl₂ | 12 h | Good to High |

This table presents generalized findings for one-pot syntheses of sulfonyl chlorides from thiols.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of sulfonyl chlorides. These approaches focus on using environmentally benign oxidants, safer solvents like water, and developing catalytic, metal-free systems.

One notable green method is the metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides (NO/NO₂) and oxygen as the terminal oxidant in an aqueous solution of HCl. This protocol avoids the use of heavy metals and harsh halogenating agents, significantly reducing solvent usage and simplifying purification, often requiring only filtration through a short pad of silica (B1680970) gel.

Another sustainable strategy involves the oxyhalogenation of thiols using oxone (potassium peroxymonosulfate) and potassium chloride (KCl) in water. This method is simple, rapid, and employs water as the reaction medium, which is a significant environmental advantage over traditional organic solvents. The reaction proceeds smoothly at room temperature, providing high yields of sulfonyl chlorides.

The use of S-alkylisothiourea salts as odorless and stable precursors for sulfonyl chlorides represents another significant advancement. These salts, easily prepared from alkyl halides (like 1-bromooctane) and thiourea, undergo oxidative chlorosulfonation with reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach). The NCS method is particularly advantageous as the byproduct, succinimide, can be recovered and recycled back into NCS, making the process more sustainable. The bleach-mediated synthesis is lauded for being clean, economical, and worker-friendly, offering safe operations and easy purification without chromatography.

| Method | Oxidant/Chlorinating Agent | Solvent | Key Advantages | Reference |

| Metal-Free Oxidation | O₂, NH₄NO₃, HCl | Acetonitrile/Water | Environmentally benign, metal-free, reduced solvent use | |

| Oxyhalogenation | Oxone, KCl | Water | Use of water as a green solvent, mild conditions, rapid reaction | |

| From S-alkylisothiourea salts | N-Chlorosuccinimide (NCS) | Acetonitrile/Water | Use of odorless precursors, recyclable byproduct | |

| From S-alkylisothiourea salts | Sodium Hypochlorite (Bleach) | Not specified | Economical, safe operation, chromatography-free purification |

This table summarizes key features of green synthetic approaches to sulfonyl chlorides.

Chemical Reactivity and Reaction Mechanisms of 1 Octanesulfonyl Chloride

Nucleophilic Substitution Reactions

The central theme of 1-octanesulfonyl chloride's reactivity is the nucleophilic substitution reaction. In this process, a nucleophile (Nu:) attacks the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This general mechanism can be depicted as follows:

R-SO₂Cl + Nu: → R-SO₂-Nu + Cl⁻

This reaction is fundamental to the synthesis of a wide array of important organic compounds.

The synthesis of sulfonamides is a prominent application of this compound's reactivity. guidechem.com These compounds are of significant interest in medicinal chemistry. ucl.ac.ukcbijournal.com The reaction involves the treatment of this compound with a primary or secondary amine.

This compound readily reacts with primary and secondary amines, including aliphatic amines and anilines, to yield the corresponding N-substituted octanesulfonamides. cbijournal.comsemanticscholar.org The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. cbijournal.comrsc.org

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the stable sulfonamide. rsc.org

General Reaction Scheme: CH₃(CH₂)₇SO₂Cl + R¹R²NH + Base → CH₃(CH₂)₇SO₂NR¹R² + Base·HCl

The reactivity of the amine can be influenced by its nucleophilicity. Primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. Less nucleophilic amines, such as anilines, may require more stringent reaction conditions. semanticscholar.org The reaction between a sulfonyl chloride and a primary amine is typically highly efficient and proceeds to completion. researchgate.net

| Amine Type | Reactant | Product | Typical Conditions |

| Primary Aliphatic Amine | R-NH₂ | CH₃(CH₂)₇SO₂NH-R | Pyridine or Triethylamine, 0-25 °C |

| Secondary Aliphatic Amine | R₂NH | CH₃(CH₂)₇SO₂NR₂ | Pyridine or Triethylamine, RT |

| Aniline | Ar-NH₂ | CH₃(CH₂)₇SO₂NH-Ar | Pyridine, elevated temperature |

Sulfonate esters are valuable intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. periodicchemistry.commasterorganicchemistry.com

This compound reacts with alcohols in the presence of a non-nucleophilic base like pyridine to form 1-octanesulfonate esters. pearson.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com

The mechanism is a nucleophilic attack by the alcohol on the sulfonyl chloride, which forms a protonated intermediate. The base then removes the proton from the oxygen, yielding the final sulfonate ester. youtube.com A key feature of this reaction is that it proceeds with the retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the process. pearson.comyoutube.com

General Reaction Scheme: CH₃(CH₂)₇SO₂Cl + R-OH + Pyridine → CH₃(CH₂)₇SO₂-OR + Pyridine·HCl

| Alcohol Type | Reactant | Reagent | Product |

| Primary Alcohol | R-CH₂OH | This compound, Pyridine | CH₃(CH₂)₇SO₂-OCH₂-R |

| Secondary Alcohol | R₂CHOH | This compound, Pyridine | CH₃(CH₂)₇SO₂-OCHR₂ |

The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion (RS⁻), which then attacks the sulfonyl chloride.

General Reaction Scheme: CH₃(CH₂)₇SO₂Cl + R-SH → CH₃(CH₂)₇SO₂-SR + HCl

Thiosulfonates can also be synthesized through various other methods, including the coupling of sulfonylhydrazides with thiols or the reaction of thiols with sodium sulfinates. organic-chemistry.org

Hydrolysis is a reaction in which this compound reacts with water, while solvolysis is the more general term for its reaction with a solvent molecule acting as the nucleophile. For alkanesulfonyl chlorides like this compound, the solvolysis mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-like) process. nih.govnih.gov

In this mechanism, a solvent molecule (e.g., water, alcohol) directly attacks the sulfur atom, leading to a transition state where the nucleophile is forming a bond to sulfur as the chloride leaving group departs. nih.gov The formation of unstable sulfonyl cations through an Sₙ1-type mechanism is generally considered unfavorable under typical solvolytic conditions due to the high energy required to break the sulfur-chlorine bond heterolytically. nih.gov

Studies on the hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid have proposed a mechanism where the rate-determining step is the transformation of a pre-equilibrium complex between water and the sulfonyl chloride into the products. osti.gov While this is for aromatic systems, it highlights the importance of the interaction between the solvent and the sulfonyl chloride group. For the solvolysis of alkanesulfonyl chlorides, the reaction is sensitive to both the nucleophilicity and the ionizing power of the solvent. nih.gov

Hydrolysis Reaction: CH₃(CH₂)₇SO₂Cl + H₂O → CH₃(CH₂)₇SO₃H + HCl

The reaction with water yields 1-octanesulfonic acid and hydrochloric acid.

Formation of Sulfonate Esters

Oxidation and Reduction Chemistry of this compound

The chemical reactivity of this compound is characterized by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity underpins its utility in various chemical transformations, including oxidation and reduction reactions that modify the oxidation state of the sulfur center.

Reduction to Sulfinic Acids

While strong reducing agents typically reduce sulfonyl chlorides to the corresponding thiols, the controlled reduction of this compound can yield 1-octanesulfinic acid. This transformation represents a partial reduction of the sulfur atom. Common reagents for the reduction of sulfonyl chlorides to sulfinic acids include zinc dust or sodium sulfite google.com.

The synthesis of sulfinates from sulfonyl chlorides is a widely used method google.com. For example, sodium sulfinates can be prepared by reducing a sulfonyl chloride with sodium sulfite or sodium hydrogensulfite google.com. This reaction is often carried out in a biphasic system of an organic solvent and water google.com.

Table 1: Common Reducing Agents for the Conversion of Sulfonyl Chlorides to Sulfinic Acids

| Reducing Agent | Product | Reference |

|---|---|---|

| Zinc (Zn) | Sulfinic Acid | google.com |

| Sodium Sulfite (Na₂SO₃) | Sodium Sulfinate | google.com |

| Sodium Hydrosulfite (NaHSO₃) | Sodium Sulfinate | google.com |

| Sodium Sulfide (Na₂S) | Sodium Sulfinate | google.com |

Oxidation to Sulfonic Acids

This compound readily undergoes hydrolysis to form 1-octanesulfonic acid. This reaction represents an oxidation of the sulfonyl chloride in the sense that the chlorine atom is replaced by a hydroxyl group, though the oxidation state of the sulfur atom remains +6.

The mechanism of hydrolysis of alkanesulfonyl chlorides, such as this compound, can be complex and is dependent on the pH of the medium acs.orgtandfonline.comtandfonline.com. In acidic to neutral conditions (pH 1-6), the hydrolysis typically proceeds through a direct bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom tandfonline.comtandfonline.com. In this pathway, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom and leading to the displacement of the chloride ion.

Under basic conditions (pH > 8), the mechanism can shift to an elimination-addition pathway involving a highly reactive intermediate known as a sulfene (B1252967) (RCH=SO₂) tandfonline.comtandfonline.com. In the case of this compound, a base would abstract a proton from the α-carbon, leading to the elimination of hydrogen chloride and the formation of the corresponding sulfene. This sulfene intermediate is then rapidly trapped by water or hydroxide ions to yield the sulfonic acid or its salt. Kinetic studies have shown that for primary alkanesulfonyl chlorides, the reaction in mildly basic medium (pH 8-10) proceeds through sulfene formation and subsequent trapping by water, while in strongly basic solutions (pH > 10), the sulfene is trapped by the hydroxide ion tandfonline.com.

Halogen Exchange Reactions

Halogen exchange reactions provide a valuable route for the synthesis of sulfonyl fluorides from the more common sulfonyl chlorides. These reactions are driven by the formation of a more stable sulfur-fluorine bond compared to the sulfur-chlorine bond.

Synthesis of 1-Octanesulfonyl Fluoride (B91410)

The conversion of this compound to 1-octanesulfonyl fluoride is a key example of a halogen exchange reaction. This transformation is typically achieved through nucleophilic fluorination.

An effective method for the synthesis of 1-octanesulfonyl fluoride involves the use of a saturated aqueous solution of potassium bifluoride (KHF₂) acs.org. This reaction is conducted under two-phase, liquid-liquid conditions, where the this compound is in an organic phase and the potassium bifluoride is in the aqueous phase. The bifluoride ion (HF₂⁻) serves as the source of the nucleophilic fluoride ion. Despite the high hydration energy of the fluoride ion, this method has proven to be efficient for the fluorination of sulfonyl chlorides acs.org.

The rate and efficiency of the nucleophilic fluorination of this compound with aqueous potassium bifluoride can be significantly enhanced by the use of a phase-transfer catalyst (PTC) acs.org. Tetrabutylammonium salts, such as tetrabutylammonium chloride or tetrabutylammonium bromide, are commonly employed for this purpose acs.org.

The phase-transfer catalyst facilitates the transfer of the fluoride ion from the aqueous phase to the organic phase where the this compound is located. The lipophilic cation of the catalyst (e.g., tetrabutylammonium ion) pairs with the fluoride ion in the aqueous phase, forming an ion pair that is soluble in the organic phase. Once in the organic phase, the fluoride ion is more reactive and can readily displace the chloride ion from the sulfonyl chloride in a nucleophilic substitution reaction. The catalytic cycle is completed by the return of the catalyst's cation, paired with the displaced chloride ion, to the aqueous phase. The use of a phase-transfer catalyst not only accelerates the reaction but can also improve the yield and selectivity of the desired 1-octanesulfonyl fluoride acs.org.

Mechanistic Investigations of this compound Transformations

The elucidation of reaction mechanisms for sulfonyl chlorides, including this compound, involves a combination of computational and experimental kinetic studies. These approaches provide a detailed understanding of the transition states, intermediates, and factors controlling the reaction pathways.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry serves as a powerful tool for investigating the reaction mechanisms of sulfonyl chlorides at a molecular level. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous alkanesulfonyl and arenesulfonyl chlorides. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to model reaction pathways, calculate activation energies, and visualize the structures of transition states and intermediates.

These computational models can help distinguish between different potential mechanisms, such as:

SN2-like mechanism: A concerted process where the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously. Computational studies can map the potential energy surface for this one-step process.

Addition-elimination mechanism: A stepwise pathway involving the formation of a trigonal-bipyramidal intermediate. Theoretical calculations can determine the stability of this intermediate and the energy barriers for its formation and breakdown.

Elimination-addition (sulfene) mechanism: For alkanesulfonyl chlorides with an α-hydrogen, like this compound, a base can induce elimination of HCl to form a highly reactive sulfene intermediate (R-CH=SO₂). This intermediate is then rapidly trapped by a nucleophile. Computational methods can model the energetics of sulfene formation and its subsequent reactions.

For instance, computational investigations into the reaction of thionyl chloride with β-amino alcohols have successfully delineated the mechanisms leading to different products, demonstrating the utility of these methods in understanding complex reaction systems. researchgate.net Similar approaches applied to this compound would involve calculating the energy profiles for its reactions with various nucleophiles (e.g., water, amines, alcohols) to predict the most likely pathway under different conditions. The models would account for solvent effects, which are crucial in determining the reaction mechanism.

Table 1: Theoretical Approaches in Mechanistic Analysis of Sulfonyl Chlorides

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Transition state geometries, activation energy barriers, reaction energy profiles. | Can predict whether reactions proceed via SN2, addition-elimination, or sulfene pathways. |

| Ab initio methods | High-accuracy electronic structure calculations for benchmarking DFT results. | Provides a more precise understanding of the electronic effects governing reactivity. |

| Solvation Models (e.g., PCM) | Simulates the effect of the solvent on the reaction pathway and energetics. | Crucial for accurately modeling reactions in protic or aprotic media. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of reactants and solvent molecules over time. | Can provide insights into the role of specific solvent interactions and molecular motions. |

Kinetic Studies of Reaction Pathways

Kinetic studies provide experimental evidence to support or refute proposed reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing the nucleophile, solvent, or temperature), researchers can gain insights into the rate-determining step and the composition of the transition state.

For sulfonyl chlorides, kinetic data often reveals the order of the reaction with respect to the reactants. For example, a second-order rate law, first order in both sulfonyl chloride and the nucleophile, is often indicative of an SN2 or addition-elimination mechanism. mdpi.comnih.gov In contrast, reactions proceeding through a sulfene intermediate can exhibit more complex kinetic profiles, often dependent on the pH of the medium. acs.org

A key tool in mechanistic studies of sulfonyl chlorides is the kinetic solvent isotope effect (k.s.i.e.), which compares the reaction rate in H₂O versus D₂O. The magnitude of the k.s.i.e. can provide clues about the mechanism. For example, the hydrolysis of many sulfonyl chlorides shows a k.s.i.e. (kH₂O/kD₂O) value that suggests a mechanism different from that of alkyl halides, often involving a significant degree of bond-making in the transition state. cdnsciencepub.com Studies on methanesulfonyl chloride have shown k.s.i.e. values decreasing from 1.7 at 0 °C to 1.5 at 50 °C. nih.gov

The solvolysis of alkanesulfonyl chlorides is often analyzed using the extended Grunwald-Winstein equation, which correlates the rate of solvolysis with the solvent's ionizing power and nucleophilicity. nih.govdntb.gov.ua The sensitivity of the reaction rate to these parameters helps to characterize the transition state and distinguish between unimolecular (SN1-like) and bimolecular (SN2-like) pathways. nih.govdntb.gov.ua For most simple alkanesulfonyl chlorides, the mechanism is typically a bimolecular process. nih.gov

Table 2: Representative Kinetic Data for Solvolysis of Sulfonyl Chlorides

| Compound | Solvent | Rate Constant (k) | Proposed Mechanism |

|---|---|---|---|

| Benzenesulfonyl Chloride | Water | Varies with temperature | SN2-like nih.gov |

| Methanesulfonyl Chloride | Water | Varies with temperature | SN2-like nih.gov |

| 2-Propanesulfonyl Chloride | 80% Ethanol (B145695) | 1.34 x 10⁻⁵ s⁻¹ (at 25°C) | SN2/Sulfene |

| Ethanesulfonyl Chloride | Water | pH-dependent | SN2 and Sulfene acs.org |

Note: The data presented are for analogous compounds to illustrate the principles of kinetic analysis for sulfonyl chlorides.

For this compound, kinetic studies would likely reveal a bimolecular mechanism for reactions with strong nucleophiles in aprotic solvents. In protic or basic media, the potential for a competing sulfene pathway via elimination would need to be investigated, particularly by examining the reaction's pH-rate profile. acs.orgscispace.com

Applications in Organic Synthesis and Advanced Materials

Reagent in Organic Synthesis for Introducing Sulfonyl Moieties

1-Octanesulfonyl chloride serves as a key reagent for introducing the octanesulfonyl group onto various substrates. This functional group can alter the properties of the parent molecule, imparting characteristics such as increased lipophilicity and modified chemical reactivity. The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles like alcohols and amines.

Furthermore, in a manner analogous to other sulfonyl chlorides, this compound can be employed to form sulfonate esters from alcohols. This reaction is not only a method for synthesizing sulfonate compounds but can also serve as a strategy for protecting alcohol functional groups during multi-step syntheses. The resulting octanesulfonate (octanesulfonate) group is generally stable under various reaction conditions but can be removed when desired, thus fulfilling the role of a protecting group.

Synthesis of Sulfonamide Derivatives

The reaction of this compound with primary and secondary amines is a fundamental transformation that yields octanesulfonamides. This reaction is a cornerstone of sulfonamide synthesis, a class of compounds with significant importance in various fields of chemistry and materials science. chemicalbook.comresearchtrends.net The general method for this synthesis involves the reaction between the amine and the sulfonyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

The versatility of this reaction allows for the creation of a diverse library of sulfonamide derivatives by varying the amine component. The resulting octanesulfonamide moiety, with its long alkyl chain, can significantly influence the physical and chemical properties of the final molecule, such as its solubility and interaction with other molecules.

Pharmaceutical Intermediates

Sulfonamides are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities. researchtrends.netmdpi.com The sulfonamide functional group is a key structural component in numerous therapeutic agents. semanticscholar.org Consequently, this compound is a valuable building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). chemicalbook.commdpi.com

The incorporation of the octanesulfonyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The long octyl chain can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. While specific examples of commercial drugs containing the 1-octanesulfonyl moiety are not extensively detailed in readily available literature, the general importance of sulfonamides in drug discovery positions alkanesulfonyl chlorides like this compound as important reagents in the synthesis of new chemical entities for pharmaceutical research. chemicalbook.commdpi.com The synthesis of complex sulfonamides often involves the straightforward reaction of a sulfonyl chloride with a suitable amine, making it an attractive method for medicinal chemists. mdpi.com

Ligands and Catalysts in Organic Reactions

Sulfonamide derivatives have emerged as effective ligands in asymmetric catalysis. nih.gov Chiral sulfonamides can coordinate with metal centers to create catalysts that can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the synthesis of chiral drugs and other biologically active molecules.

While specific research detailing ligands derived from this compound is not abundant, the general principles of sulfonamide-based ligand design are applicable. For instance, chiral amines can be reacted with this compound to produce chiral octanesulfonamides. These molecules can then be evaluated as ligands in various metal-catalyzed reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The octyl group in such a ligand could influence its solubility in organic solvents and its steric profile, which in turn could affect the catalytic activity and enantioselectivity of the corresponding metal complex. Proline sulfonamides, for example, have been successfully used as organocatalysts in a variety of enantioselective transformations. mdpi.com

Conjugated Sulfonamide Materials for Energy Applications

Conjugated polymers are a class of organic materials with alternating single and double bonds that exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). scispace.comrsc.org The properties of these polymers can be fine-tuned by introducing various functional groups onto the polymer backbone or as side chains.

The incorporation of sulfonamide functionalities, potentially derived from this compound, into conjugated polymers represents a strategy to modify their characteristics for energy-related applications. The introduction of an octanesulfonamide side chain could enhance the solubility of the conjugated polymer in organic solvents, which is a crucial factor for solution-based processing techniques used in the fabrication of large-area electronic devices. epa.gov Improved solubility allows for better control over the morphology of the active layer in organic solar cells, which can significantly impact device performance. epa.gov

Furthermore, the electron-withdrawing nature of the sulfonyl group can influence the electronic energy levels (HOMO and LUMO) of the conjugated polymer. This tuning of energy levels is critical for optimizing the charge separation and transport properties within an organic solar cell and for controlling the emission color in an OLED. While specific examples of conjugated polymers functionalized with 1-octanesulfonamide for energy applications are not prominently featured in the literature, the principles of molecular design for organic electronic materials suggest that such modifications could be a viable approach to developing new materials with enhanced performance.

Precursor for Surfactant and Detergent Synthesis

This compound is a direct precursor to the synthesis of anionic surfactants. chemicalbook.com The reaction of this compound with a base, such as sodium hydroxide, leads to the formation of sodium 1-octanesulfonate. This molecule possesses the classic structure of a surfactant, with a long, hydrophobic alkyl tail (the octyl group) and a hydrophilic sulfonate head group.

The synthesis of sodium 1-octanesulfonate can also be achieved through other routes, such as the reaction of bromooctane with sodium sulfite. However, the use of this compound provides a more direct pathway from the corresponding thiol or other precursors of the sulfonyl chloride.

Amphiphilic Properties and Surface Activity Modulation

The defining characteristic of surfactants is their amphiphilic nature, meaning they contain both a water-loving (hydrophilic) and a water-fearing (hydrophilic) part. In surfactants derived from this compound, such as sodium 1-octanesulfonate, the C8 alkyl chain constitutes the hydrophobic tail, while the sulfonate group serves as the hydrophilic head.

This dual character allows these molecules to accumulate at interfaces, such as the air-water or oil-water interface, and reduce the surface tension. chemicalbook.com The length of the alkyl chain plays a crucial role in modulating the surface activity. The octyl group in 1-octanesulfonate provides a balance between solubility in water and surface activity. Shorter chains might be too soluble in water to be effective surfactants, while longer chains might have limited solubility. Therefore, the octyl chain length is well-suited for a range of applications where surface tension reduction and emulsification are required, such as in detergents, foaming agents, and wetting agents.

Ionic Liquid Preparation

This compound is a key reagent in the preparation of certain types of ionic liquids. Specifically, it is suitable for the synthesis of 1-alkyl-3-methylimidazolium alkylsulfonates chemicalbook.com. Ionic liquids are salts that are liquid at or near room temperature and are valued for their low volatility, high thermal stability, and tunable physicochemical properties. The use of this compound allows for the introduction of the octylsulfonyl group as the anion in these ionic liquids.

The synthesis of 1-alkyl-3-methylimidazolium alkylsulfonates using this compound is a significant application of this compound in the field of advanced materials chemicalbook.com. This class of ionic liquids, where the alkyl chain length can be varied in both the cation and the anion, has been a subject of research to understand their self-aggregation and mesomorphism.

The general synthetic approach involves a two-step process. First, a 1-alkyl-3-methylimidazolium halide is prepared by the reaction of 1-methylimidazole with an appropriate alkyl halide. In the second step, an anion exchange reaction is performed. The halide anion is replaced by the octanesulfonate anion, which can be derived from the hydrolysis of this compound. This method allows for the creation of a diverse set of ionic liquids with tailored properties. For instance, studies have investigated the effects of varying the alkyl chain on both the imidazolium cation and the sulfonate anion on the resulting ionic liquid's properties, such as its surface activity and aggregation behavior in aqueous solutions.

Derivatization and Functionalization Strategies Involving 1 Octanesulfonyl Chloride

Design and Synthesis of Functionalized 1-Octanesulfonyl Chloride Derivatives

This compound serves as a versatile intermediate for introducing the octylsulfonyl moiety into various molecular structures. The design of its derivatives hinges on the reaction of the highly reactive sulfonyl chloride group with a wide array of nucleophiles. This reactivity allows for the synthesis of key compound classes such as sulfonamides and sulfonate esters, which are significant in pharmaceutical development.

The synthesis of these derivatives requires careful control of reaction conditions to ensure high yields and purity. Key parameters include maintaining a precise 1:1 molar ratio between this compound and the nucleophilic reactant (e.g., an amine or alcohol) to prevent side reactions. Furthermore, the process must be conducted under anhydrous (moisture-free) conditions, using solvents like dichloromethane (B109758) or tetrahydrofuran, as the sulfonyl chloride group is susceptible to hydrolysis, which would form the corresponding sulfonic acid.

Beyond small molecules, the long alkyl chain of this compound makes it a valuable precursor in materials science for creating surfactants and functionalized polymers. guidechem.com The hydrophobic octyl group can be incorporated into larger structures to impart specific surface properties. Another notable application is in the preparation of ionic liquids, such as 1-alkyl-3-methylimidazolium alkylsulfonates. chemicalbook.com

| Parameter | Recommendation | Rationale |

|---|---|---|

| Stoichiometry | Maintain a 1:1 molar ratio with nucleophiles (e.g., amines). | To avoid side reactions and ensure efficient conversion of the starting material. |

| Reaction Conditions | Utilize anhydrous solvents (e.g., dichloromethane, THF) and consider molecular sieves. | To prevent the hydrolysis of the sulfonyl chloride group into the less reactive sulfonic acid. |

| Reaction Monitoring | Track progress via Thin-Layer Chromatography (TLC) or in situ Infrared (IR) spectroscopy. | To determine the reaction endpoint and ensure complete conversion. |

| Workup Procedure | Quench excess reagent with ice-cold water or aqueous sodium bicarbonate, followed by extraction. | To neutralize unreacted sulfonyl chloride and isolate the desired product. |

Introduction of Fluorine Atoms (Fluorinated Analogs)

The introduction of fluorine atoms into the this compound structure can occur at two distinct locations: substitution of the chloride on the sulfonyl group to form a sulfonyl fluoride (B91410), or replacement of the hydrogen atoms on the alkyl chain to create perfluorinated analogs.

A common method for synthesizing sulfonyl fluorides is through a direct halogen exchange reaction where the sulfonyl chloride is treated with a fluoride source. organic-chemistry.org Reagents such as potassium fluoride (KF) or potassium bifluoride (KHF₂) are often used for this conversion. mdpi.com The resulting alkyl sulfonyl fluorides are generally more stable and less susceptible to hydrolysis than their sulfonyl chloride counterparts, making them valuable in various synthetic applications. wikipedia.org

Perfluoro-1-octanesulfonyl chloride is a derivative where all hydrogen atoms on the octyl chain have been replaced by fluorine atoms. This extensive fluorination imparts unique chemical properties to the molecule. The synthesis of related perfluorinated compounds, such as perfluorooctanesulfonyl fluoride (POSF), is typically achieved through electrochemical fluorination (ECF) of the corresponding hydrocarbon precursor, like octanesulfonyl chloride. wikipedia.orgsmolecule.com This industrial process results in a mixture of linear and branched-chain isomers. wikipedia.org Perfluoro-1-octanesulfonyl chloride is a key intermediate in the production of other important perfluorinated substances, including POSF. smolecule.com

| Property | Value |

|---|---|

| Chemical Formula | C₈ClF₁₇O₂S pharmaffiliates.com |

| Molecular Weight | 518.57 g/mol pharmaffiliates.com |

| CAS Number | 423-60-9 pharmaffiliates.com |

| Synonyms | Heptadecafluoro-1-octanesulfonyl chloride pharmaffiliates.comchemspider.com |

Fluorinated sulfonyl chlorides and their more stable sulfonyl fluoride derivatives have found extensive use across multiple scientific disciplines due to their unique reactivity and the properties conferred by the fluorine atoms.

In drug discovery, sulfonyl fluorides are recognized as valuable "warheads" for designing targeted covalent inhibitors. acs.orgrsc.org They can form stable, covalent bonds with the nucleophilic side chains of specific amino acid residues within proteins, such as tyrosine, lysine, serine, and histidine. acs.orgtandfonline.com This targeted reactivity allows for the development of highly selective drugs that can irreversibly inhibit enzyme function. rsc.org

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept from click chemistry, utilizes the reliable reactivity of the S-F bond to rapidly synthesize and modify complex molecules, accelerating the drug discovery process. acs.orgacs.org Furthermore, the incorporation of the radioactive isotope fluorine-18 (B77423) (¹⁸F) into sulfonyl fluorides enables their use as tracers in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool.

The specific reactivity of sulfonyl fluorides makes them excellent tools for chemical biology and biomedical research. merckmillipore.com They are employed as chemical probes to explore the binding sites of enzymes and to identify and validate new protein targets for therapeutic intervention. rsc.org By reacting with functionally important amino acid residues, these probes can help map the active sites of enzymes and other protein-protein interaction domains. rsc.orgrsc.org This ability to covalently label proteins has been instrumental in advancing the field of chemoproteomics, which seeks to understand the roles of proteins on a proteome-wide scale. tandfonline.com

Fluorinated sulfonyl chlorides are critical precursors for synthesizing a variety of fluorinated surfactants. aminer.org These surfactants, which can be either perfluorinated or partially fluorinated, exhibit exceptional properties compared to their hydrocarbon counterparts, including superior ability to lower surface tension, high thermal and chemical stability, and both hydrophobic (water-repelling) and oleophobic (oil-repelling) characteristics. nih.gov20.210.105

These unique properties make them highly effective in a range of demanding applications, including:

Firefighting foams: Where they form a stable film that suppresses fuel vapors. researchgate.net

Coatings and paints: To provide durability and surface protection. nih.gov

Household items: For stain and soil repellency. nih.gov

Oil and gas industry: For enhancing oil recovery. nih.gov

Specialty materials: Including breathable waterproof fabrics and insulators. 20.210.105

| Field | Application | Mechanism/Key Feature |

|---|---|---|

| Pharmaceuticals | Targeted Covalent Inhibitors | Forms stable covalent bonds with amino acid residues (Tyr, Lys, Ser). acs.orgtandfonline.com |

| Diagnostics | PET Imaging Tracers | Incorporation of fluorine-18 isotope. |

| Biomedical Research | Chemical Probes | Used for target identification, validation, and mapping of enzyme binding sites. rsc.org |

| Materials Science | Fluorinated Surfactants | Provides low surface tension, thermal stability, and oleophobicity. nih.gov |

| Surface Modification | Used in coatings, textiles, and other materials for protective properties. 20.210.105 |

Applications of Fluorinated Sulfonyl Chlorides

Expanding Molecular Complexity via this compound

This compound serves as a precursor to reactive intermediates that facilitate the introduction of long-chain alkylsulfonyl groups into complex biomolecules, thereby expanding their structural and functional diversity. A key derivative, perfluoro-1-octanesulfonyl azide (B81097), which is synthesized from the corresponding sulfonyl chloride, has been instrumental in the chemical modification of oligonucleotides. This strategy allows for the incorporation of polyfluoroalkyl groups, which can significantly alter the physicochemical properties of the resulting biomolecules.

Synthesis of Oligonucleotide Derivatives

The modification of internucleotidic phosphate (B84403) groups is a critical strategy for enhancing the biological stability and cellular uptake of therapeutic oligonucleotides. One effective method involves the use of perfluoro-1-octanesulfonyl azide in a Staudinger reaction during automated solid-phase DNA synthesis. This process introduces perfluoro-1-octanesulfonyl phosphoramidate (B1195095) groups into the oligonucleotide backbone.

Researchers have successfully synthesized oligonucleotides with one or two perfluoro-1-octanesulfonyl phosphoramidate modifications. mdpi.com The incorporation of these groups is efficient and does not require complex synthetic steps. Furthermore, these modifications are stable under the standard conditions of automated solid-phase DNA synthesis and subsequent deprotection steps using ammonia. mdpi.com

The introduction of the perfluoro-1-octanesulfonyl group has been shown to have a variable impact on the thermal stability of duplexes formed with complementary DNA or RNA strands. For instance, the introduction of a single perfluoro-1-octanesulfonyl phosphoramidate modification at either the 5'-end or in the middle of a 10-nucleotide oligomer did not significantly affect the thermal stability of the resulting duplexes with DNA. mdpi.com However, in the case of blunt-ended dT₂₀:dA₂₀ DNA duplexes, the presence of perfluorooctyl groups led to a destabilizing effect, which was more pronounced when these groups were present on opposing strands. mdpi.com

A significant advantage of these long-chain perfluoroalkyl oligonucleotides is their ability to be taken up by cultured human cells without the need for a transfection agent, highlighting the potential of this modification for therapeutic applications. mdpi.com

Table 1: Impact of Perfluoro-1-octanesulfonyl Modification on Duplex Thermal Stability

| Oligonucleotide Modification | Duplex Type | Effect on Thermal Stability |

| Single modification at 5'-end or middle (10 nt) | DNA | No significant effect |

| Multiple modifications in blunt dT₂₀:dA₂₀ | DNA | Destabilizing effect |

| Modifications on opposing strands in blunt duplex | DNA | More pronounced destabilizing effect |

Creation of Zwitter-ionic Polyfluoro Oligonucleotides

Building upon the foundation of modifying oligonucleotides with sulfonyl derivatives, a tandem methodology has been developed to create novel oligonucleotide derivatives bearing fluorinated zwitter-ionic phosphate mimics. mdpi.com This process begins with the introduction of a carboxylic ester group at an internucleotidic position via a Staudinger reaction with methyl 2,2-difluoro-3-azidosulfonylacetate.

The subsequent and crucial step involves the treatment of the ester-modified oligonucleotide with an aliphatic diamine, such as 1,1-dimethylethylenediamine or 1,3-diaminopropane. mdpi.com This reaction results in the formation of zwitter-ionic groups containing either tertiary or primary amino groups in the side chains. This methodology has proven robust enough to allow for the synthesis of oligonucleotides where every internucleotidic position is modified with a zwitter-ionic group. mdpi.com

The resulting polyfluoro oligonucleotides with zwitter-ionic modifications are capable of forming stable complementary duplexes with both DNA and RNA. The thermal stability of these duplexes is not significantly different from their natural, unmodified counterparts. mdpi.com This preservation of binding affinity, coupled with the novel properties imparted by the zwitter-ionic groups, opens up new avenues for the design of therapeutic oligonucleotides with tailored characteristics.

Table 2: Synthesis of Zwitter-ionic Polyfluoro Oligonucleotides

| Step | Reagent | Outcome |

| 1 | Methyl 2,2-difluoro-3-azidosulfonylacetate | Introduction of a carboxylic ester group at the internucleotidic position |

| 2 | Aliphatic diamine (e.g., 1,1-dimethylethylenediamine) | Formation of zwitter-ionic groups with tertiary or primary amino functions |

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are essential for separating 1-Octanesulfonyl chloride from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A common approach is reverse-phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase, such as a C18 column. google.com

The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile (B52724). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities. Since aliphatic sulfonyl chlorides lack a strong UV chromophore, detection can be challenging. While low-wavelength UV detection is sometimes used, alternative methods such as indirect photometric detection or derivatization with a UV-active agent may be employed for more sensitive analysis. google.comnih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing the purity of volatile compounds like this compound. The sample is vaporized and passed through a capillary column (e.g., a nonpolar DB-5 or similar). epa.gov

The separation is based on the compound's boiling point and its interaction with the stationary phase. The temperature of the column is typically ramped up over time (a temperature program) to elute compounds in order of increasing boiling points. GC can effectively separate this compound from volatile impurities. When coupled with MS, it provides definitive identification of the main peak and any impurities based on their mass spectra. omicsonline.org For trace analysis, selected ion monitoring (SIM) can be utilized to enhance sensitivity and selectivity. omicsonline.org

Elemental Analysis for Stoichiometric Consistency

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentage of each element within a sample, which is then compared to the theoretical values calculated from its proposed molecular formula. For this compound (C₈H₁₇ClO₂S), this analysis provides a fundamental check of its atomic composition.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Chlorine: 35.45 g/mol , Oxygen: 16.00 g/mol , Sulfur: 32.07 g/mol ). With a total molecular weight of approximately 212.74 g/mol , the expected percentages are as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 45.16 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.05 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.66 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.04 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.07 |

| Total | 212.74 | 100.00 |

In a research setting, a sample of newly synthesized this compound would be subjected to combustion analysis or other elemental analysis techniques. The experimentally determined percentages of carbon, hydrogen, and sulfur are then compared to the calculated values. A close agreement between the experimental and theoretical percentages, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms that its empirical formula is consistent with the expected C₈H₁₇ClO₂S.

X-ray Crystallography for Definitive Structural Evidence

While elemental analysis confirms the types and ratios of atoms in a molecule, X-ray crystallography provides the definitive three-dimensional structure. This powerful analytical technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

Tetrahedral Sulfur Geometry : The central sulfur atom of the sulfonyl chloride group (–SO₂Cl) would exhibit a tetrahedral geometry. It is bonded to two oxygen atoms, one chlorine atom, and the first carbon atom of the octyl chain.

Bond Lengths and Angles : Precise measurements of the bond lengths and angles around the sulfur atom would be obtained. For instance, studies on similar sulfonyl chlorides show characteristic S=O, S-C, and S-Cl bond distances. In a related compound, methanesulfonyl chloride, the S=O, S-C, and S-Cl bond distances are approximately 1.424 Å, 1.763 Å, and 2.046 Å, respectively. Similar values would be anticipated for this compound.

Conformation of the Alkyl Chain : The eight-carbon alkyl chain would likely adopt a stable, extended zigzag conformation within the crystal lattice to minimize steric hindrance.

Intermolecular Interactions : The packing of the molecules in the crystal would be determined by various intermolecular forces, such as van der Waals interactions between the long alkyl chains.

The successful acquisition and analysis of a single crystal of this compound would provide unambiguous proof of its molecular structure, confirming the connectivity of the atoms and providing precise data on its solid-state conformation.

Theoretical and Computational Studies of 1 Octanesulfonyl Chloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting various molecular properties of 1-octanesulfonyl chloride. These calculations can elucidate bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

The molecular structure of this compound is characterized by a central sulfur atom bonded to two oxygen atoms, a chlorine atom, and the n-octyl carbon chain. DFT calculations would typically be employed to optimize the geometry of the molecule, finding the lowest energy conformation. The calculated properties can include dipole moment, polarizability, and molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational methods are widely used for the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with a high degree of accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. While experimental data for related compounds are available, theoretical calculations provide a means to assign specific peaks to individual atoms within the molecule. For this compound, the chemical shifts of the protons and carbons in the octyl chain would be influenced by the electron-withdrawing sulfonyl chloride group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 3.6 - 3.8 | 55 - 60 |

| C2 | 1.8 - 2.0 | 28 - 32 |

| C3 | 1.3 - 1.5 | 24 - 28 |

| C4 | 1.2 - 1.4 | 22 - 26 |

| C5 | 1.2 - 1.4 | 22 - 26 |

| C6 | 1.2 - 1.4 | 31 - 35 |

| C7 | 1.2 - 1.4 | 22 - 26 |

| C8 | 0.8 - 0.9 | 13 - 15 |

Note: These are illustrative values based on typical ranges for similar structures and would require specific DFT calculations for precise prediction.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum of this compound can also be calculated using DFT. These calculations can help in assigning the characteristic absorption bands to specific molecular vibrations. Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the S=O bonds, the S-Cl stretch, and various C-H and C-C stretching and bending modes of the octyl chain.

Table 2: Predicted IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Asymmetric SO₂ Stretch | 1370 - 1390 |

| Symmetric SO₂ Stretch | 1170 - 1190 |

| S-Cl Stretch | 580 - 620 |

| C-H Stretch (alkyl) | 2850 - 2960 |

| C-H Bend (alkyl) | 1370 - 1470 |

Note: These are illustrative values and would be refined by specific computational analysis.

Reaction Mechanism Modeling and Energy Profiles

Computational modeling is a valuable tool for investigating the mechanisms of reactions involving this compound, such as nucleophilic substitution at the sulfur atom. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, in the reaction of this compound with a nucleophile, computational studies can help to distinguish between a concerted (Sₙ2-like) mechanism and a stepwise (addition-elimination) mechanism. The energy profiles for both pathways can be calculated to determine the more favorable route.

Conformational Analysis and Molecular Dynamics Simulations

The flexible n-octyl chain of this compound can adopt numerous conformations. Conformational analysis, using methods like molecular mechanics or DFT, can be employed to identify the low-energy conformers and to understand the energetic landscape of bond rotations. This is important as the conformation of the alkyl chain can influence the molecule's physical properties and its interactions with other molecules.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or at an interface. MD simulations model the movement of atoms over time, allowing for the study of conformational changes, solvation effects, and the aggregation behavior of the molecule.

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While specific QSAR studies focusing on this compound are limited, computational descriptors derived from its calculated structure can be used in broader QSAR models for sulfonyl chlorides. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By establishing a correlation between these descriptors and observed reactivity, it is possible to predict the behavior of related compounds. For example, the reactivity of sulfonyl chlorides in nucleophilic substitution reactions is influenced by the electronic nature of the substituent attached to the sulfonyl group.

Future Research Directions and Potential Innovations

Development of More Sustainable Synthesis Routes

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant waste. For instance, the oxidative chlorination of thiols or disulfides can employ reagents like chlorine gas or hypochlorite (B82951) solutions, which present environmental and safety challenges. rsc.org A common laboratory-scale synthesis for 1-octanesulfonyl chloride involves the oxidation of 1-mercaptooctane with hydrogen peroxide in the presence of a titanium tetrachloride catalyst. chemicalbook.comchemicalbook.com While this method is effective, the use of a stoichiometric metal catalyst and chlorinated solvents points to areas for improvement.

Future research is expected to focus on developing greener and more atom-economical synthetic pathways. Key areas of investigation include:

Catalytic Oxidative Chlorination: Exploring the use of more benign and recyclable catalysts to replace stoichiometric reagents. This could involve heterogeneous catalysts that can be easily separated from the reaction mixture or bio-inspired catalysts that operate under mild conditions.

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and efficiency. researchgate.net Developing a continuous flow synthesis for this compound could minimize hazardous waste and allow for better control over reaction parameters, leading to higher yields and purity. researchgate.net

Alternative Chlorinating Agents: Investigating the use of safer and more environmentally friendly chlorinating agents, such as N-chlorosuccinimide (NCS), could reduce the reliance on hazardous chemicals. researchgate.net

Solvent-Free or Green Solvent Systems: Research into conducting the synthesis in solvent-free conditions or utilizing green solvents like ionic liquids or supercritical fluids would significantly reduce the environmental footprint of the production process.

A comparison of a conventional synthesis method with potential sustainable alternatives is presented below.

| Synthesis Parameter | Conventional Method (e.g., H₂O₂/TiCl₄) | Potential Sustainable Alternative |

| Oxidant | Hydrogen Peroxide | Oxygen, Air |

| Catalyst | Titanium Tetrachloride (Stoichiometric) | Heterogeneous, Recyclable Catalyst |

| Solvent | Chlorinated Solvents (e.g., CH₃CN) | Green Solvents or Solvent-Free |

| Process | Batch Processing | Continuous Flow Synthesis |

| Byproducts | Metal salts, Chlorinated waste | Water, Recyclable Catalyst |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dominated by its nature as a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom with nucleophiles like amines, alcohols, and thiols. fiveable.me However, the broader reactivity of sulfonyl chlorides remains an area of active exploration. magtech.com.cn Future research will likely delve into less conventional reaction pathways for this compound.

Potential areas for exploration include:

Sulfene (B1252967) Generation: Alkanesulfonyl chlorides with α-hydrogens can form highly reactive sulfene intermediates (RCH=SO₂) upon treatment with a base. acs.orgscispace.com Investigating the in-situ generation of octylsulfene from this compound could open up new avenues for cycloaddition reactions and the synthesis of novel sulfur-containing heterocyclic compounds.

Radical Reactions: Sulfonyl chlorides can act as precursors to sulfonyl radicals, which can participate in a variety of radical addition and cyclization reactions. magtech.com.cn Exploring the photoredox or transition-metal-catalyzed generation of the 1-octanesulfonyl radical could enable new C-S bond-forming strategies.

Transition-Metal-Catalyzed Cross-Coupling: While less common, the use of sulfonyl chlorides in cross-coupling reactions is an emerging area. Research could focus on developing catalytic systems that enable the coupling of this compound with various organometallic reagents to form sulfones and other derivatives.

C-H Functionalization: Recent studies have shown that sulfonyl chlorides can act as a source of chlorine in copper-catalyzed C-H chlorination reactions. researchgate.net Investigating the potential of this compound in similar C-H functionalization reactions could provide novel methods for site-selective modification of complex molecules.

Expansion of Applications in Emerging Fields

Current applications of this compound are primarily in the synthesis of pharmaceuticals, ionic liquids, and surfactants. guidechem.comchemicalbook.com However, its unique combination of a long alkyl chain and a reactive functional group makes it a candidate for use in several emerging fields.

Future applications could be found in:

Advanced Materials: The long octyl chain imparts hydrophobic properties, which can be exploited in the design of functional polymers and surfaces. By grafting this compound onto polymer backbones, materials with tailored properties such as water repellency, specific surface adhesion, or modified thermal stability could be developed. acs.orgnih.gov

Energy Storage and Conversion: Ionic liquids derived from this compound are already used in electrochemistry. chemicalbook.com Further research could explore the synthesis of novel ionic liquids with enhanced thermal stability and electrochemical windows for applications in batteries, supercapacitors, and dye-sensitized solar cells.

Biomaterials: The sulfonyl group can be used to attach the octyl chain to biomolecules or polymer scaffolds. nih.gov This could be used to create biocompatible materials with controlled surface properties for applications in drug delivery, tissue engineering, and medical implants. The covalent coupling of sulfonic groups has been shown to be effective in inducing apatite nucleation on polymer surfaces. nih.gov